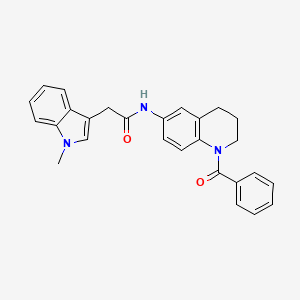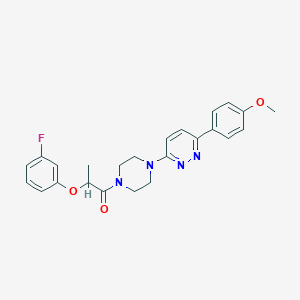
1-(4-isopropylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-isopropylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including an isopropyl group, a methyl group, a trifluoromethyl group, and a triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isopropyl and methyl groups are alkyl groups, which are generally nonpolar and hydrophobic. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The triazole ring is aromatic and thus relatively stable, but can participate in reactions with electrophiles or nucleophiles depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Amicarbazone studies demonstrate its structural characteristics, showing that the triazole ring and carboxamide group are almost coplanar, facilitating intramolecular hydrogen bonding. This structural arrangement influences the compound's chemical behavior and its interactions in various organic reactions (Kaur et al., 2013).
N-Heterocyclic Carbene (NHC) Compounds Synthesis research reveals that triazolone and related structures can serve as precursors for the development of new NHC compounds with potential applications in catalysis and material science (Jonek, Diekmann, & Ganter, 2015).
Biological Activity
A study on Antimicrobial Agents identified a series of 1,4-disubstituted 1,2,3-triazole derivatives, suggesting moderate to good activities against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial treatments (Jadhav et al., 2017).
Material Science
In Metal-Organic Frameworks (MOFs) , isomeric Zn(II)-based frameworks constructed from a triazolate–carboxylate tecton showed distinct gas sorption behaviors, illustrating the compound's utility in creating materials with specific gas adsorption properties (Chen et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of diarylamines , a class of compounds widely found in drugs and natural products. Diarylamines have been used to construct diverse molecular structures with extensive pharmacological activity .
Mode of Action
It’s known that diarylamines and their derivatives can interact with various targets in the body, leading to a range of biological effects . The compound’s interaction with its targets could involve the formation of covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the target’s function.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c1-12(2)14-8-10-15(11-9-14)27-13(3)18(25-26-27)19(28)24-17-7-5-4-6-16(17)20(21,22)23/h4-12H,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTGLNUPQLYZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

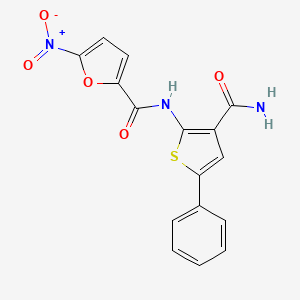
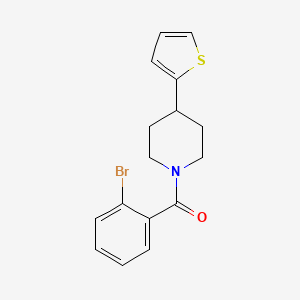
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)
![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)
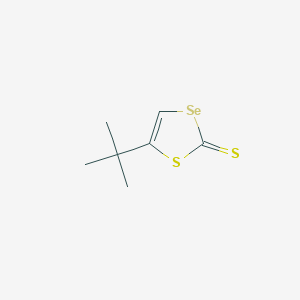
![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)


![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)
